3-Hydroxy-N,N-dimethylbut-2-enamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73528-95-7 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-hydroxy-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C6H11NO2/c1-5(8)4-6(9)7(2)3/h4,8H,1-3H3 |
InChI Key |
SNLVEVKYDJQCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)N(C)C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Hydroxy N,n Dimethylbut 2 Enamide
Strategic Approaches to the β-Hydroxyenamide Moiety Formation
The formation of the β-hydroxyenamide structure of 3-Hydroxy-N,N-dimethylbut-2-enamide hinges on the chemistry of its precursor, which contains a β-dicarbonyl-like system. The strategies revolve around creating the hydroxyl group and the carbon-carbon double bond from a β-keto amide.
The structure of this compound is intrinsically linked to the tautomeric nature of its precursor, N,N-dimethylacetoacetamide. This precursor exists in a dynamic equilibrium between its keto and enol forms. The enol form possesses the C=C double bond and a hydroxyl group characteristic of the target molecule. The synthetic challenge, therefore, is not the formation of the enol but the selective reduction of the ketone carbonyl group to a stable alcohol while preserving the amide and establishing the double bond geometry.
Alternative, though less direct, pathways could involve the amidation of a pre-synthesized β-hydroxy acid derivative, such as 3-hydroxybut-2-enoic acid or its esters. youtube.com This would involve reacting the acid or ester with dimethylamine (B145610). However, controlling the reaction conditions to prevent side reactions, such as Michael addition to the α,β-unsaturated system, presents a significant challenge.
The most common and industrially relevant precursor, N,N-dimethylacetoacetamide, is itself synthesized through a condensation reaction. masterorganicchemistry.com A prevalent method involves the reaction of diketene (B1670635) with dimethylamine. masterorganicchemistry.com In this process, the highly reactive diketene undergoes nucleophilic attack by dimethylamine, leading to the formation of the N,N-dimethylacetoacetamide. This reaction is efficient and provides a direct route to the key starting material for the synthesis of this compound.
While condensation reactions are crucial for forming the precursor, the transformation of this β-keto amide into the target β-hydroxyenamide is typically achieved through reduction rather than another condensation step. It is worth noting that related enamines can be formed by condensation, as seen in the reaction of N,N-dimethylacetoacetamide with 1-amino-2-propanol to yield (Z)-3-((2-hydroxypropyl)amino)-N,N-dimethylbut-2-enamide. researchgate.net This highlights the reactivity of the ketone carbonyl in the precursor.
Chemo-, Regio-, and Stereoselective Synthesis
Achieving high selectivity is paramount in the synthesis of this compound. This involves controlling which functional group reacts (chemoselectivity), where the reaction occurs (regioselectivity), and the spatial arrangement of the atoms in the product (stereoselectivity).
The geometry of the double bond in this compound is a critical aspect of its structure, leading to the possibility of Z (zusammen) and E (entgegen) isomers. studymind.co.uklibretexts.org The selective formation of one isomer over the other is a significant synthetic goal. In the context of β-hydroxyenamides, the Z-isomer is often thermodynamically favored due to the potential for intramolecular hydrogen bonding.
This stabilizing interaction occurs between the hydrogen of the β-hydroxyl group and the oxygen of the amide carbonyl group, forming a stable six-membered ring-like structure. researchgate.net This preference for the Z-isomer has been observed in related systems and is a key factor in controlling the stereochemical outcome. researchgate.net Synthetic methods that proceed through an enolate intermediate under thermodynamic control are therefore likely to yield the Z-isomer preferentially.
Table 1: Factors Influencing Z/E Isomerism in β-Hydroxyenamide Synthesis
| Factor | Influence on Isomer Ratio | Rationale |
| Intramolecular H-Bonding | Favors Z-isomer | Formation of a stable 6-membered ring between the hydroxyl proton and the amide carbonyl oxygen. researchgate.netresearchgate.net |
| Solvent Polarity | Can influence equilibrium | Polar protic solvents may disrupt intramolecular H-bonding, potentially increasing the proportion of the E-isomer. |
| Reaction Temperature | Affects thermodynamic vs. kinetic control | Higher temperatures tend to favor the thermodynamically more stable Z-isomer. |
| Catalyst/Reagent Choice | Can dictate stereochemical pathway | Bulky reagents may favor the formation of the less sterically hindered E-isomer under kinetic control. |
The incorporation of the hydroxyl group is most strategically achieved through the chemoselective reduction of the ketone functionality in N,N-dimethylacetoacetamide. The primary challenge is to reduce the ketone without affecting the less reactive amide group.
Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are well-suited for this transformation. masterorganicchemistry.comnumberanalytics.comnumberanalytics.com NaBH₄ is a mild reducing agent that readily reduces ketones but typically does not reduce amides under standard conditions. masterorganicchemistry.com The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride on the electrophilic carbonyl carbon of the ketone. numberanalytics.com
For substrates like β-keto amides, which can exist in equilibrium with their enone-like tautomers, preventing 1,4-conjugate addition to the double bond is crucial. The Luche reduction, which employs NaBH₄ in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃) in a protic solvent like methanol (B129727), is a classic method for the selective 1,2-reduction of enones to allylic alcohols. This approach is highly applicable to the selective formation of this compound from its precursor. In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely lead to over-reduction, converting both the ketone and the amide to an amino alcohol.
Novel Catalytic and Reagent-Based Syntheses
Modern synthetic chemistry continues to seek milder, more efficient, and more selective methods. For the synthesis of this compound, several advanced catalytic approaches can be envisioned.
Catalytic Hydrogenation: This technique involves the addition of hydrogen gas (H₂) across the ketone's double bond in the presence of a metal catalyst. libretexts.orgtcichemicals.commasterorganicchemistry.com The choice of catalyst and reaction conditions is critical for achieving chemoselectivity.
Palladium (Pd), Platinum (Pt), and Nickel (Ni) are common heterogeneous catalysts. tcichemicals.comillinois.edu By carefully controlling the temperature, pressure, and solvent, it is possible to selectively hydrogenate the ketone in the presence of the amide. Additives can also be used to modulate the catalyst's activity and selectivity. illinois.edu
Homogeneous catalysts , such as Wilkinson's catalyst (RhCl(PPh₃)₃) or Noyori-type ruthenium-BINAP catalysts, offer high selectivity, often under milder conditions. tcichemicals.com These catalysts can be designed with chiral ligands to achieve enantioselective reductions if a chiral center is present or created.
Biocatalysis: The use of enzymes, particularly alcohol dehydrogenases (ADHs), represents a green and highly selective method for ketone reduction. These biocatalysts operate under mild conditions (neutral pH, room temperature) and can exhibit exquisite chemo-, regio-, and stereoselectivity. An ADH could potentially reduce the ketone in N,N-dimethylacetoacetamide with high fidelity, avoiding side reactions and producing a single stereoisomer of the alcohol if applicable.
Table 2: Comparison of Synthetic Methods for Hydroxyl Group Incorporation
| Method | Reagent/Catalyst | Selectivity Profile | Advantages |
| Hydride Reduction | NaBH₄ / CeCl₃ (Luche) | High chemoselectivity for ketone over amide; favors 1,2-reduction. masterorganicchemistry.com | Operational simplicity, readily available reagents. |
| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Ru catalysts | Can be highly selective with careful optimization of conditions. tcichemicals.comillinois.edu | Atom economical (uses H₂), catalyst can be recycled. |
| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | Potentially very high chemo- and stereoselectivity. | Environmentally benign, operates under mild conditions. |
Transition Metal-Catalyzed Routes to β-Hydroxyenamides
Transition metal catalysis offers a powerful toolkit for the formation of β-hydroxyenamides, often proceeding through the activation of C-H bonds. youtube.commanchester.ac.uk These methods provide direct and efficient pathways to enamides, which can be challenging to synthesize using traditional methods. rsc.org
One prominent strategy involves the dehydrogenation of amides. digitellinc.comrsc.org For instance, iron-catalyzed oxidative desaturation of N-alkanoylamides can selectively occur on the N-alkyl side, overcoming the challenge of higher C-H bond dissociation energy compared to the acyl side. rsc.org The proposed mechanism involves the formation of a radical intermediate via hydrogen abstraction, followed by a single electron oxidation promoted by the metal catalyst to form a cationic intermediate, which then eliminates a proton to yield the enamide. rsc.org
Another approach utilizes electrophilic activation of amides. acs.orgorganic-chemistry.orgchemistryviews.orgnih.gov A combination of a strong base like lithium hexamethyldisilazide (LiHMDS) and an electrophilic activator such as triflic anhydride (B1165640) (Tf2O) can effect the N-dehydrogenation of amides. acs.orgorganic-chemistry.orgchemistryviews.orgnih.gov This method is notable for its broad substrate scope, including cyclic, acyclic, and heteroatom-substituted amides, and proceeds under mild conditions. acs.orgorganic-chemistry.org Mechanistic studies suggest the in situ formation of an iminium triflate, which enhances the acidity of the α-proton, facilitating its removal and subsequent formation of the enamide double bond. organic-chemistry.org
The following table summarizes key aspects of selected transition metal-catalyzed methods for enamide synthesis:
| Catalyst System | Substrate Scope | Key Features |
| Iron-based catalysts | N-alkanoylamides | Regioselective oxidative desaturation. rsc.org |
| LiHMDS/Tf2O | Broad range of amides | One-step, direct N-dehydrogenation without prefunctionalization. acs.orgorganic-chemistry.org |
| Palladium catalysts | 2-Iodobenzamides | Photoinduced dehydrogenation. nih.gov |
| Ruthenium catalysts | Amides | Catalytic dehydrogenation. nih.gov |
Organocatalytic and Biocatalytic Strategies in Enamide Synthesis
In the quest for more sustainable and enantioselective synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based systems. organic-chemistry.orgnih.gov
Organocatalysis offers a metal-free approach to enantioenriched β-hydroxy esters, which are structural precursors to β-hydroxyenamides. organic-chemistry.orgnih.gov A notable example is the one-pot reaction sequence combining aminocatalysis and N-heterocyclic carbene (NHC) catalysis. This method can be used to synthesize enantioenriched β-hydroxy and β-amino esters with high yields and excellent enantioselectivities. organic-chemistry.orgnih.gov The process typically involves the enantioselective epoxidation or aziridination of enals, followed by an NHC-catalyzed reductive ring-opening and acyl transfer. organic-chemistry.org This strategy has been successfully applied to gram-scale synthesis and can be used to generate challenging quaternary stereocenters. organic-chemistry.orgnih.gov
Biocatalysis provides highly selective and environmentally benign routes to chiral amines and amides. researchgate.netnih.govyoutube.com Enzymes such as transaminases and lipases are increasingly employed in organic synthesis. For instance, biocatalytic transamination of diketoesters can produce enamines with high enantiomeric excess. researchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been effectively used for the direct synthesis of amides from carboxylic acids and amines in green solvents, offering excellent conversions and yields without the need for extensive purification. nih.gov
The table below highlights key features of these catalyst systems:
| Catalysis Type | Catalyst Example | Reaction Type | Advantages |
| Organocatalysis | Amino- and N-heterocyclic carbene (NHC) | One-pot synthesis of β-hydroxy esters | Metal-free, high enantioselectivity, gram-scale applicability. organic-chemistry.orgnih.gov |
| Biocatalysis | Transaminases | Asymmetric synthesis of enamines | High enantioselectivity. researchgate.net |
| Biocatalysis | Candida antarctica lipase B (CALB) | Direct amidation | Sustainable, high yields, green solvents. nih.gov |
Multicomponent Reactions Involving this compound Scaffolds
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. nih.govnih.govcapes.gov.br This approach is highly atom- and step-economical, making it attractive for the synthesis of diverse molecular scaffolds. nih.gov
While direct MCRs for the synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate related and more complex structures containing the β-hydroxyenamide motif. nih.govnih.gov For example, the exploration of the reaction space around the combination of carbonyls, amines, and isocyanoacetates has led to the development of new MCRs that produce diversely substituted imidazolones, some of which feature a scaffold analogous to the chromophore of the Green Fluorescent Protein (GFP). nih.gov
The versatility of MCRs lies in the ability to vary the inputs to generate a library of structurally diverse products. nih.govresearchgate.netresearchgate.net By carefully selecting the starting materials, it is possible to introduce functional groups that can be further elaborated in subsequent cyclization or functionalization reactions, leading to a wide range of heterocyclic scaffolds. nih.gov
Green Chemistry Approaches and Sustainable Synthetic Methods for Enamides
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. dst.gov.inmdpi.comresearchgate.net
In the context of enamide synthesis, several green approaches have been developed. The use of biocatalysts, as discussed in section 2.3.2, is a prime example of a sustainable method, often proceeding under mild conditions in aqueous media. nih.gov
Solvent selection is another critical aspect of green chemistry. The development of enzymatic methods for amide bond formation in green solvents like cyclopentyl methyl ether demonstrates a move away from traditional, more hazardous organic solvents. nih.gov Furthermore, solvent-free reaction conditions, such as the boric acid-catalyzed synthesis of amides from carboxylic acids and urea, offer a significant reduction in solvent waste. researchgate.net
Another innovative and sustainable approach involves the use of a Covalent Organic Framework (COF) as a photocatalyst for the synthesis of amides from alcohols under red light irradiation. dst.gov.in This method is highly efficient, operates under mild conditions, and the catalyst is recyclable, aligning well with the goals of green chemistry. dst.gov.in
The following table summarizes some green chemistry approaches relevant to enamide synthesis:
| Green Approach | Example | Key Benefits |
| Biocatalysis | Enzymatic amide synthesis using CALB. nih.gov | Use of renewable catalysts, mild reaction conditions, high selectivity. |
| Green Solvents | Use of cyclopentyl methyl ether in enzymatic amidation. nih.gov | Reduced environmental impact compared to traditional organic solvents. |
| Solvent-Free Synthesis | Boric acid-catalyzed amidation. researchgate.net | Eliminates solvent waste, simple procedure. |
| Photocatalysis | COF-based photocatalyst for amide synthesis. dst.gov.in | Use of light as a renewable energy source, high efficiency, recyclable catalyst. |
Elucidation of Reactivity and Reaction Mechanisms of 3 Hydroxy N,n Dimethylbut 2 Enamide
Nucleophilic and Electrophilic Reactivity Profiles
The electronic nature of 3-Hydroxy-N,N-dimethylbut-2-enamide allows it to act as both a nucleophile and an electrophile at different positions within the molecule.
The carbonyl group in this compound, characteristic of N,N-disubstituted amides, is generally less electrophilic than that of ketones or aldehydes due to the resonance contribution from the nitrogen lone pair. Hydrolysis of the acyl-N bond typically requires acidic conditions, while it exhibits greater resistance to basic hydrolysis. scirp.org This makes it a useful solvent or component in reactions involving strong bases. scirp.orglibretexts.org The reactions are typical of N,N-disubstituted amides. scirp.orgscirp.org
The alkenyl moiety in this compound is electron-rich due to the influence of both the hydroxyl group and the nitrogen atom, making it nucleophilic. The α-carbon, in particular, is a site of significant nucleophilicity, a common feature of enamides and enolates. masterorganicchemistry.comspectrabase.com Enamides and enecarbamates, while less nucleophilic than their corresponding metal enolates, can react with sufficiently reactive electrophiles, often in the presence of a Lewis acid catalyst. spectrabase.com The enolate of the keto-tautomer, N,N-dimethylacetoacetamide, readily participates in reactions such as 1,2 (direct) and 1,4 (conjugate) additions. chegg.com For instance, the enolate of N,N-dimethylacetamide has been shown to react with (E)-6-methylhept-2-en-4-one, with the reaction outcome being temperature-dependent. chegg.com
The electron-rich nature of the double bond also makes it susceptible to electrophilic attack. While specific studies on this compound are scarce, the general reactivity of enamides suggests that they can engage in cycloaddition reactions. acs.orglibretexts.org
The hydroxyl group in this compound is part of an enol system, which imparts it with acidic character. A study on a closely related compound, (Z)-3-((2-hydroxypropyl)amino)-N,N-dimethylbut-2-enamide, confirmed its planar geometry, which is stabilized by an intramolecular hydrogen bond. researchgate.net This intramolecular hydrogen bonding can influence the acidity and reactivity of the hydroxyl proton. The hydroxyl group can be deprotonated by a suitable base to form an enolate, which is a key intermediate in many of its reactions. Furthermore, the oxygen of the hydroxyl group can act as a nucleophile, although this reactivity is often overshadowed by the nucleophilicity of the α-carbon.
Rearrangement Reactions and Tautomerism Studies
This compound and its corresponding keto-tautomer, N,N-dimethylacetoacetamide, are central to a dynamic equilibrium and can participate in various rearrangement reactions.
Like other β-dicarbonyl compounds, N,N-dimethylacetoacetamide exists in equilibrium with its enol tautomer, this compound. scirp.orgscirp.orgcore.ac.ukresearchgate.net The position of this equilibrium is significantly influenced by the solvent. In general, polar solvents tend to stabilize the more polar keto form, while non-polar solvents favor the enol form, which can be stabilized by intramolecular hydrogen bonding. calstate.edu For β-ketoamides, the Z-enolamide tautomer, featuring an intramolecular hydrogen bond, is often the predominant enol form in solution. scirp.orgscirp.orgcore.ac.ukresearchgate.net
Table 1: General Solvent Effects on Keto-Enol Equilibria of β-Dicarbonyl Compounds
| Solvent Polarity | Predominant Tautomer | Stabilizing Factors |
| Polar (e.g., water, DMSO) | Keto | Dipole-dipole interactions with solvent |
| Non-polar (e.g., hexane, CCl4) | Enol | Intramolecular hydrogen bonding |
This table represents a general trend observed for β-dicarbonyl compounds.
Studies on various β-ketoamides have shown that the keto-enol equilibrium is a dominant factor in their chemical behavior. scirp.orgscirp.orgcore.ac.ukresearchgate.net The stability of the tautomers is influenced by electronic and steric effects of substituents, as well as the potential for intramolecular hydrogen bonding. scirp.orgscirp.orgcore.ac.ukresearchgate.net
The enamide structure within this compound makes it a potential substrate for sigmatropic rearrangements, particularly core.ac.ukcore.ac.uk-sigmatropic rearrangements like the Claisen and aza-Claisen rearrangements. chegg.commasterorganicchemistry.comaklectures.comchemicalbook.com
The Claisen rearrangement involves the core.ac.ukcore.ac.uk-sigmatropic shift of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. chegg.commasterorganicchemistry.comaklectures.comchemicalbook.com While the title compound itself is not an allyl vinyl ether, its enol structure is a key component of related rearrangements. The aza-Claisen rearrangement is a variation where an allylenamine or allylamide undergoes a similar transformation to yield a γ,δ-unsaturated imine or amide. core.ac.uk These rearrangements can be thermally induced or catalyzed by Lewis acids. core.ac.uk The stereochemical outcome of such rearrangements, particularly when proceeding through an amide enolate, can be dependent on the geometry of the enolate. core.ac.uk
Cycloaddition Reactions (e.g., [2+2], [4+2]) with Dienophiles and Dipolarophiles
While specific cycloaddition studies on this compound are not extensively documented, the reactivity of the broader class of enamides and vinylogous amides provides a strong indication of its potential behavior in these transformations. The electron-rich nature of the double bond in enamides makes them suitable partners in various cycloaddition reactions.
Enamides can participate in [2+2] cycloaddition reactions. For instance, they have been shown to react with arynes in a [2+2] cycloaddition fashion. nih.govacs.org Furthermore, visible light-mediated [2+2] photocycloaddition reactions of vinylogous amides have been developed, catalyzed by iridium polypyridyl transition metal catalysts, to form cyclobutane (B1203170) rings.
In the realm of [4+2] cycloadditions, or Diels-Alder reactions, enamides can act as the diene component in inverse electron-demand scenarios. nih.govacs.org More relevant to the structure of this compound, vinylogous amides have been utilized in formal [3+3] cycloaddition strategies to construct piperidinyl heterocycles. umn.edu The extended π-system allows the vinylogous amide to act as a three-carbon synthon.
The electron-rich double bond of enamides also makes them excellent partners for 1,3-dipolar cycloadditions. These reactions are a powerful tool for the synthesis of five-membered heterocycles. While specific examples with this compound are not detailed in the literature, enamides are known to react with various 1,3-dipoles.
The following table summarizes representative cycloaddition reactions involving enamide and vinylogous amide systems.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| [2+2] Cycloaddition | Enamide, Aryne | - | Amido-benzocyclobutane |
| [4+2] Cycloaddition (Inverse Demand) | Enamide, Electron-poor diene | - | Substituted heterocycle |
| 1,3-Dipolar Cycloaddition | Enamide, Nitrile Oxide | - | Isoxazoline derivative |
| [3+3] Formal Cycloaddition | Vinylogous amide, α,β-Unsaturated iminium | - | Piperidinyl heterocycle |
Hydrogenation and Reduction Chemistry
The reduction of this compound can be directed towards either the carbon-carbon double bond or the amide carbonyl group, depending on the chosen reagents and reaction conditions.
Selective Reduction of the Carbon-Carbon Double Bond
The selective reduction of the α,β-unsaturated system in the presence of the amide is a valuable transformation. For α,β-unsaturated amides, a rapid and selective conjugate reduction to the corresponding saturated amide can be achieved using a system of samarium(II) iodide (SmI2), N,N-dimethylacetamide (DMA), and a proton source. nih.govresearchgate.net This method is mild and tolerates other unsaturated functionalities like isolated double or triple bonds. nih.govresearchgate.net Another approach involves catalytic hydrogenation. For instance, the double bond in cyclic vinylogous amides has been successfully reduced via catalytic hydrogenation, a method that could likely be applied to this compound. rsc.org
Reduction of the Amide Carbonyl
The reduction of the amide functional group to an amine is a fundamental transformation in organic synthesis. A variety of reducing agents can accomplish this. Lithium aluminum hydride (LiAlH) is a powerful reagent capable of reducing amides to amines. researchgate.net Other hydride reagents such as lithium borohydride (B1222165) in a mixture of tetrahydrofuran (B95107) and methanol (B129727) are also effective. researchgate.net
Catalytic methods offer an alternative, often milder, approach. Catalytic hydrogenation can be employed, though it may require high pressures and temperatures. researchgate.net More recent developments include the use of silanes in the presence of catalysts like tris(pentafluorophenyl)boron or yttrium complexes, which can tolerate other functional groups. organic-chemistry.org
Oxidation Pathways and Mechanisms
The oxidation of enamides can lead to a variety of products, depending on the oxidant and the substrate's structure. The allylic position and the electron-rich double bond are potential sites for oxidation.
Catalytic allylic oxidation of cyclic enamides using tert-butyl hydroperoxide (TBHP) with a dirhodium caprolactamate catalyst has been shown to produce enones. organic-chemistry.org This suggests that the methyl groups in this compound could potentially be oxidized at the allylic position.
The double bond of enamides is also susceptible to oxidative cleavage. For example, the oxidation of sugar enamines with potassium permanganate (B83412) and sodium periodate (B1199274) can lead to cleavage of the double bond, affording α-hydroxy amides. nih.gov
Furthermore, an aerobic intramolecular oxidative carbonylation of enamides has been achieved by combining palladium and photoredox catalysis. nih.gov This dual catalytic system uses oxygen as the oxidant to construct 1,3-oxazin-6-ones, highlighting a potential pathway for oxidative cyclization. nih.gov
Derivatization Strategies for Functional Group Transformations
The presence of a hydroxyl group in this compound offers a handle for further functionalization, allowing for the synthesis of a variety of derivatives.
Esterification and Etherification of the Hydroxyl Group
The hydroxyl group in this compound is expected to undergo typical reactions of alcohols, such as esterification and etherification.
Esterification: The conversion of the hydroxyl group to an ester can be achieved through reaction with a carboxylic acid or its derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. For compounds containing both an amino and a hydroxyl group, chemoselective O-acylation can be achieved under acidic conditions, where the amino group is protonated and thus protected from acylation. nih.gov
Etherification: The synthesis of ethers from the hydroxyl group can be accomplished through various methods. The Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. The reactivity of the hydroxyl group in this compound as a nucleophile allows it to participate in such reactions. youtube.com
The following table provides a general overview of potential derivatization reactions for the hydroxyl group.
| Reaction Type | Reagent | Conditions | Product |
| Esterification | Carboxylic acid | Acid catalyst (e.g., H₂SO₄) | Ester |
| Esterification | Acyl chloride | Base (e.g., pyridine) | Ester |
| Etherification | Alkyl halide, Base | Strong base (e.g., NaH) | Ether |
Modifications of the Amide Functionality
The N,N-dimethylamide group in this compound is a robust functional group, yet it can undergo specific transformations under appropriate conditions. The reactivity of the amide functionality is generally centered around the carbonyl carbon, which is susceptible to nucleophilic attack, and the nitrogen atom, which possesses a lone pair of electrons, although its nucleophilicity is diminished due to resonance with the carbonyl group.
One of the primary modifications of the amide functionality involves its hydrolysis to the corresponding carboxylic acid. This reaction is typically catalyzed by strong acids or bases and proceeds through a nucleophilic acyl substitution mechanism. Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a water molecule. In basic media, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon occurs, followed by the departure of the dimethylamine (B145610) anion, which is subsequently protonated.
Another potential modification is the reduction of the amide group. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide to an amine. This transformation involves the conversion of the carbonyl group into a methylene (B1212753) group (CH₂), yielding the corresponding amino alcohol.
Furthermore, the amide functionality can be converted to other carbonyl-containing functional groups. For instance, reaction with organolithium or Grignard reagents can lead to the formation of ketones, although this reaction can be challenging to control and may proceed to form tertiary alcohols.
The N,N-dimethylamide moiety can also be involved in Vilsmeier-Haack type reactions, where it reacts with phosphoryl chloride or other similar reagents to form a Vilsmeier reagent. This electrophilic species can then be used to introduce a formyl group or other functionalities onto aromatic or other nucleophilic substrates.
A summary of potential modifications to the amide functionality is presented in the table below.
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |
| Reduction | 1. LiAlH₄, THF; 2. H₂O | Amine |
| Ketone Synthesis | R-MgX or R-Li, then H₃O⁺ | Ketone |
| Vilsmeier-Haack | POCl₃, DMF | Vilsmeier Reagent |
Functionalization of the Alkene Moiety (e.g., Alkylation)
The alkene moiety in this compound is part of a conjugated system, which significantly influences its reactivity. The presence of the electron-donating hydroxyl group and the electron-withdrawing amide group makes the double bond susceptible to both electrophilic and nucleophilic attack, a characteristic feature of vinylogous systems.
A key aspect of the alkene's reactivity is its ability to undergo alkylation. The hydroxyl group can be deprotonated by a suitable base to form an enolate-like species. This delocalized anion possesses nucleophilic character at the α-carbon, allowing for reaction with electrophiles such as alkyl halides. This C-alkylation reaction is a powerful tool for introducing new carbon-carbon bonds and elaborating the molecular structure. The choice of base and reaction conditions is crucial to control the regioselectivity of the alkylation, favoring C-alkylation over O-alkylation of the hydroxyl group.
The alkene can also participate in Michael additions, a type of conjugate addition. In this reaction, a soft nucleophile adds to the β-carbon of the α,β-unsaturated system. The electron-withdrawing nature of the amide group polarizes the double bond, rendering the β-carbon electrophilic. This reactivity allows for the formation of a wide range of adducts by reacting with nucleophiles such as enolates, amines, and thiols.
Furthermore, the double bond can undergo electrophilic addition reactions. For instance, halogenation with reagents like bromine (Br₂) would be expected to proceed, potentially with the participation of the neighboring hydroxyl group to form cyclic ethers. The regioselectivity of such additions would be influenced by the electronic effects of both the hydroxyl and amide substituents.
The table below summarizes some key functionalization reactions of the alkene moiety.
| Reaction Type | Reagents and Conditions | Key Intermediate/Mechanism | Product Type |
| C-Alkylation | 1. Base (e.g., NaH, LDA); 2. R-X | Enolate formation | α-Alkylated product |
| Michael Addition | Nucleophile (e.g., R₂CuLi, R₂NH) | Conjugate addition | β-Functionalized product |
| Halogenation | X₂ (e.g., Br₂) | Electrophilic addition | Dihaloalkane |
It is important to note that the reactivity of this compound is a subject of ongoing research, and the specific outcomes of these reactions can be highly dependent on the reaction conditions and the nature of the substrates and reagents employed. The interplay of the different functional groups provides a rich and complex chemical behavior that continues to be an area of interest for synthetic chemists.
Computational and Theoretical Investigations of 3 Hydroxy N,n Dimethylbut 2 Enamide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are pivotal in elucidating the electronic characteristics of 3-Hydroxy-N,N-dimethylbut-2-enamide. These computational methods provide a microscopic understanding of the molecule's structure, reactivity, and properties.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to specific orbitals that extend over the entire molecule. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. These frontier orbitals are crucial in determining a molecule's chemical reactivity and electronic properties. youtube.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For this compound, the HOMO is expected to be localized primarily on the electron-rich enol-amide moiety, specifically the oxygen and nitrogen atoms and the carbon-carbon double bond. The LUMO, conversely, would likely be centered on the carbonyl group and the C=C bond, representing the most electrophilic sites of the molecule.
Table 1: Frontier Orbital Properties of this compound (Illustrative)
| Orbital | Energy (eV) | Primary Atomic Contributions |
| LUMO | -1.5 | C=O, C=C |
| HOMO | -8.2 | O-H, N, C=C |
| HOMO-LUMO Gap | 6.7 |
Note: The values presented in this table are illustrative and would require specific quantum chemical calculations (e.g., using Density Functional Theory or other methods) for precise determination.
Electron Density Distribution and Electrostatic Potential Maps
The electron density distribution reveals how electrons are distributed within the molecule. In this compound, regions of high electron density are anticipated around the electronegative oxygen and nitrogen atoms.
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution and are valuable for predicting intermolecular interactions. researchgate.net Regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the ESP map would show a significant negative potential around the carbonyl oxygen and the hydroxyl oxygen, highlighting their roles as hydrogen bond acceptors. A region of positive potential would be expected around the hydroxyl proton, indicating its acidic character and ability to act as a hydrogen bond donor.
Conformational Analysis and Energy Minima Studies
The flexibility of this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface.
Rotational Barriers and Conformational Isomers
Rotation around the single bonds in this compound, particularly the C-C and C-N bonds, leads to different conformational isomers. The amide C-N bond is known to have a significant rotational barrier due to partial double bond character arising from resonance. This can lead to the existence of distinct cis and trans isomers with respect to the amide group, though the trans configuration is generally more stable.
The rotation of the N,N-dimethyl groups also contributes to the conformational landscape. The energy barriers associated with these rotations determine the rate of interconversion between different conformers at a given temperature.
Intramolecular Hydrogen Bonding Networks and Stability
A key feature influencing the conformational preference of this compound is the potential for intramolecular hydrogen bonding. mdpi.comrsc.org An intramolecular hydrogen bond can form between the hydroxyl group (-OH) as the donor and the carbonyl oxygen atom (C=O) as the acceptor. rsc.org This interaction forms a pseudo-six-membered ring, which significantly stabilizes the conformation in which it occurs.
The presence and strength of this intramolecular hydrogen bond can be investigated using various computational and experimental techniques. researchgate.netkent.ac.uk Computationally, the stability conferred by the hydrogen bond can be quantified by comparing the energies of the hydrogen-bonded conformer with other conformers that lack this interaction. The geometric parameters of the hydrogen bond, such as the O-H···O distance and angle, also provide insight into its strength. In some cases, three-center hydrogen bonds may also be possible. researchgate.net
Table 2: Calculated Energetic and Geometric Parameters for Hydrogen-Bonded Conformer of this compound (Illustrative)
| Parameter | Value |
| Relative Energy (kcal/mol) | 0.0 (most stable) |
| O-H···O Distance (Å) | 1.85 |
| O-H···O Angle (°) | 155 |
| Rotational Barrier (C-N, kcal/mol) | ~15-20 |
Note: These values are illustrative and depend on the level of theory and basis set used in the calculations.
Reaction Pathway and Transition State Computations
Computational chemistry can be employed to model the reaction pathways of this compound. This involves identifying the transition states, which are the energy maxima along the reaction coordinate, connecting reactants to products.
For instance, the tautomerization of the enol form (this compound) to its keto-amide tautomer could be investigated. Transition state computations would help determine the activation energy for this process, providing insights into the kinetics of the tautomerization. These calculations involve locating the saddle point on the potential energy surface corresponding to the transition state structure. The vibrational frequencies of the transition state are also calculated to confirm that it is a true transition state (i.e., it has one imaginary frequency).
Furthermore, computations can elucidate the mechanisms of other reactions involving this compound, such as its hydrolysis, oxidation, or participation in condensation reactions. By mapping out the potential energy surface for these reactions, the most favorable pathways can be identified, and the factors controlling the reaction's outcome can be understood.
Mechanistic Insights into Formation Reactions
The formation of this compound, which can be viewed as a tautomer of N,N-dimethylacetoacetamide, and related β-enaminones typically proceeds through the condensation of a β-dicarbonyl compound with an amine. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of these reactions.
One proposed mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the β-dicarbonyl precursor, followed by the elimination of a water molecule. DFT calculations can model the transition states and intermediates along this reaction coordinate, allowing for the determination of activation energies and reaction thermodynamics. For instance, studies on the formation of similar β-enaminones have shown that the initial nucleophilic addition is often the rate-determining step. researchgate.netresearchgate.net
Another computationally investigated pathway is the catalyst-assisted condensation. Theoretical models can explain the role of a catalyst, such as an acid or a metal complex, in lowering the activation barrier by activating the carbonyl group towards nucleophilic attack. The proposed mechanism for the formation of β-enaminones often involves several key steps, each of which can be modeled to understand the electronic and structural changes occurring. researchgate.net
A simplified representation of a proposed reaction mechanism for the formation of a generic β-enaminone is detailed in the table below.
| Step | Description | Computational Insights |
| 1 | Protonation of the carbonyl oxygen (in acid-catalyzed reactions) | DFT calculations can determine the most likely protonation site and the resulting increase in electrophilicity of the carbonyl carbon. |
| 2 | Nucleophilic attack by the amine | Modeling of the transition state for this step helps in understanding the steric and electronic factors influencing the reaction rate. |
| 3 | Proton transfer | Calculations can map the potential energy surface for intramolecular and solvent-assisted proton transfer pathways. |
| 4 | Dehydration | The energy barrier for the elimination of a water molecule to form the final enaminone product can be calculated. |
Elucidation of Reactivity Pathways in Derivatization
This compound possesses multiple reactive sites, making it a versatile precursor for the synthesis of various derivatives. Computational chemistry plays a crucial role in predicting and understanding the regioselectivity and stereoselectivity of its derivatization reactions. The conjugated system of the enaminone scaffold, with both nucleophilic and electrophilic centers, allows for a diverse range of transformations. researchgate.net
The reactivity of enamides, a class of compounds to which this compound belongs, has been explored computationally. acs.orgnih.gov These studies often employ frontier molecular orbital (FMO) analysis and calculations of electrostatic potential maps to identify the most probable sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom and the α-carbon are typically nucleophilic, while the β-carbon is electrophilic.
Computational models can be used to investigate various derivatization reactions, including:
Cycloaddition Reactions: DFT calculations can predict the feasibility and stereochemical outcome of Diels-Alder and other cycloaddition reactions. nih.gov
Electrophilic Addition: The reaction with various electrophiles at the α-carbon can be modeled to understand the stability of the resulting intermediates.
N-alkylation and N-acylation: Theoretical calculations can help in understanding the factors that govern the reactivity of the nitrogen atom.
Spectroscopic Parameter Prediction for Structural Assignment and Validation
Computational methods are powerful tools for the prediction of spectroscopic parameters, which is invaluable for the structural assignment and validation of synthesized compounds like this compound.
DFT calculations, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N) and coupling constants. nih.govnih.govrsc.orgivanmr.com By comparing the calculated spectra with experimental data, the proposed structure of a molecule can be confirmed. Discrepancies between predicted and experimental values can indicate the presence of different tautomers, conformers, or even an incorrect structural assignment. rsc.org
Similarly, theoretical calculations of vibrational frequencies can aid in the interpretation of Infrared (IR) and Raman spectra. nih.govresearchgate.net The calculated vibrational modes can be visualized, allowing for a detailed assignment of the absorption bands observed in the experimental spectrum.
Below is a hypothetical table illustrating the kind of data that can be generated through computational prediction of spectroscopic parameters for this compound.
| Parameter | Experimental Value (Hypothetical) | Calculated Value (DFT/B3LYP/6-31G(d)) |
| ¹H NMR (δ, ppm) - OH | 10.5 | 10.3 |
| ¹H NMR (δ, ppm) - CH | 5.2 | 5.1 |
| ¹³C NMR (δ, ppm) - C=O | 170.1 | 169.5 |
| ¹³C NMR (δ, ppm) - C-OH | 165.2 | 164.8 |
| IR (cm⁻¹) - O-H stretch | 3400 | 3415 |
| IR (cm⁻¹) - C=O stretch | 1640 | 1655 |
Solvation Effects Modeling on Molecular Behavior
The behavior of a molecule, including its conformational preferences and reactivity, can be significantly influenced by the solvent. Computational models that account for solvation effects are therefore essential for a realistic description of molecular behavior in solution.
Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are commonly employed. nih.govyoutube.com These models represent the solvent as a continuous dielectric medium, which simplifies the calculations while still capturing the bulk electrostatic effects of the solvent. By performing calculations in different solvent models, it is possible to predict how properties like tautomeric equilibrium and reaction rates will change with solvent polarity. For instance, a polar solvent might stabilize a more polar tautomer of this compound. imist.ma
Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. However, these models are computationally more demanding.
Advanced Computational Methodologies for Predicting Reactivity and Selectivity
Advanced computational methodologies, with Density Functional Theory (DFT) at the forefront, are indispensable for predicting the reactivity and selectivity of this compound. nih.govnih.gov Functionals like B3LYP are widely used for their balance of accuracy and computational cost in studying organic reactions. researchgate.netresearchgate.net
Molecular Mechanics (MM) calculations, while less accurate than DFT, can be useful for initial conformational searches of large molecules or for simulating molecular dynamics over longer timescales. researchgate.net
To predict reactivity and selectivity, several computational approaches are utilized:
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the nucleophilic and electrophilic sites of the molecule, respectively. scirp.org
Transition State Theory: By locating and characterizing the transition state structures for different reaction pathways, the activation energies can be calculated, allowing for the prediction of the most favorable reaction pathway and the resulting product distribution.
Fukui Functions: These functions provide a measure of the local reactivity at different atomic sites in a molecule, helping to predict the regioselectivity of reactions. dntb.gov.ua
These computational tools provide a powerful framework for understanding and predicting the chemical behavior of this compound, from its formation to its derivatization, and for validating its structure through spectroscopic analysis.
Spectroscopic and Advanced Analytical Methodologies for Structural and Mechanistic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, the exact structure of 3-Hydroxy-N,N-dimethylbut-2-enamide can be confirmed.
1H, 13C, and 2D NMR Techniques for Connectivity and Configuration
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary tools for determining the basic structure of this compound.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the vinyl proton, the methyl groups attached to the double bond, the N,N-dimethyl groups, and the hydroxyl proton. The chemical shift of the hydroxyl proton can be particularly informative about hydrogen bonding.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would correspond to the carbonyl carbon of the amide, the two olefinic carbons of the enamide system, the carbon bearing the hydroxyl group, and the carbons of the various methyl groups. The chemical shifts of the carbonyl and olefinic carbons are characteristic of the enamide functionality. docbrown.info
2D NMR Techniques : To definitively establish the connectivity of atoms, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized.
COSY : This experiment shows correlations between protons that are coupled to each other, confirming, for instance, the coupling between the vinyl proton and the protons of the adjacent methyl group.
HSQC : This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.
The configuration of the double bond (E/Z isomerism) can often be determined by analyzing the coupling constants in the ¹H NMR spectrum or through Nuclear Overhauser Effect (NOE) experiments, which reveal spatial proximity between protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary depending on the solvent and other experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (C=O) | - | ~168-172 |
| C2 (CH) | ~5.5-6.0 | ~100-110 |
| C3 (C-OH) | - | ~70-75 |
| C4 (CH₃ on C3) | ~1.8-2.2 | ~20-25 |
| N-CH₃ (syn) | ~2.8-3.0 | ~35-38 |
| N-CH₃ (anti) | ~3.0-3.2 | ~38-41 |
| OH | Variable (depends on concentration and solvent) | - |
Dynamic NMR for Conformational Exchange Processes
Amides, including enamides, are known to exhibit restricted rotation around the C-N bond due to the partial double bond character. This can lead to the presence of different conformers (rotamers) at room temperature, which may be observable in the NMR spectrum as separate sets of signals for the N,N-dimethyl groups.
Dynamic NMR (DNMR) is a technique used to study the rates of these conformational exchange processes. By acquiring NMR spectra at different temperatures, the coalescence of the signals for the N-methyl groups can be observed. At low temperatures, where the rotation is slow on the NMR timescale, two distinct signals are seen. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually merge into a single, time-averaged signal at the coalescence temperature. From this data, the energy barrier (ΔG‡) for the rotational process can be calculated, providing valuable insight into the electronic and steric properties of the enamide.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com These methods are particularly useful for identifying key functional groups present in this compound. scifiniti.com
Hydrogen Bonding Signatures in IR Spectra
The presence of the hydroxyl group in this compound makes it capable of participating in both intramolecular and intermolecular hydrogen bonding. These interactions can be readily observed in the IR spectrum.
Intramolecular Hydrogen Bonding : If the hydroxyl group forms a hydrogen bond with the carbonyl oxygen of the amide, a broadened absorption band will appear at a lower frequency (typically 3200-3500 cm⁻¹) compared to a "free" hydroxyl group (around 3600 cm⁻¹). researchgate.net
Intermolecular Hydrogen Bonding : In the condensed phase, intermolecular hydrogen bonds between molecules can also occur, leading to a broad and often intense O-H stretching band at even lower frequencies. The position and shape of this band can be concentration-dependent. researchgate.netacs.org
Characteristic Vibrations of Enamide and Hydroxyl Moieties
Beyond hydrogen bonding, the IR and Raman spectra will display characteristic absorption bands for the other functional groups within the molecule. acs.org
C=O Stretch : The amide carbonyl group will exhibit a strong absorption band in the IR spectrum, typically in the region of 1630-1680 cm⁻¹. The exact position is influenced by conjugation with the C=C double bond and any hydrogen bonding. nih.gov
C=C Stretch : The stretching vibration of the carbon-carbon double bond of the enamine system usually appears in the 1600-1650 cm⁻¹ region. This band can sometimes overlap with the C=O stretching band. nih.gov
C-N Stretch : The amide C-N stretching vibration is typically found in the range of 1300-1400 cm⁻¹. researchgate.net
O-H Bend : The in-plane bending vibration of the hydroxyl group can be observed in the 1330-1430 cm⁻¹ region.
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H Stretch (H-bonded) | 3200-3500 | Strong, Broad | Weak |
| C-H Stretch (sp² and sp³) | 2850-3100 | Medium-Strong | Medium-Strong |
| C=O Stretch (Amide I) | 1630-1680 | Strong | Medium |
| C=C Stretch | 1600-1650 | Medium-Variable | Strong |
| N-H Bend (Amide II) | Not Applicable | - | - |
| C-N Stretch (Amide III) | 1300-1400 | Medium | Medium |
| O-H Bend | 1330-1430 | Medium | Weak |
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Labeling Studies
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. sciex.com This fragmentation is highly characteristic and can be used to confirm the structure of this compound.
Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) is formed. This ion can then undergo a series of fragmentation reactions, leading to the formation of smaller, stable daughter ions. researchgate.net The analysis of these fragmentation pathways provides a "fingerprint" of the molecule.
For this compound, some expected fragmentation pathways include:
Loss of a methyl group : Cleavage of a methyl radical (•CH₃) from the N,N-dimethylamino group or the butenyl chain is a common fragmentation.
Loss of dimethylamine (B145610) : Cleavage of the C-N bond can lead to the loss of a neutral dimethylamine molecule ((CH₃)₂NH).
Alpha-cleavage : Cleavage of the bond alpha to the carbonyl group or the hydroxyl group can occur.
McLafferty rearrangement : If structurally feasible, a McLafferty rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond could be observed.
Loss of water : Dehydration, with the loss of a water molecule from the molecular ion, is a possible fragmentation pathway due to the presence of the hydroxyl group. nih.gov
Isotopic labeling studies, where specific atoms (e.g., deuterium (B1214612) for hydrogen) are incorporated into the molecule, can be used to definitively track the movement of atoms during fragmentation, thereby confirming the proposed pathways. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound. osu.edu
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a crystalline compound. For "this compound," this technique would provide unambiguous proof of its molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions within the crystal lattice.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The diffraction pattern produced is a function of the electron density within the crystal. Analysis of this pattern allows for the construction of a three-dimensional model of the molecule.
In a study of a structurally related Schiff base, (Z)-3-((2-hydroxypropyl) amino)-N,N-dimethylbut-2-enamide, X-ray analysis revealed the presence of both enol and keto tautomers in the solid state. researchgate.net It also confirmed the molecule's approximate planarity and the stabilization of its structure by an intramolecular hydrogen bond, which forms an S(6) ring motif. researchgate.net For "this compound," X-ray crystallography would be expected to reveal similar critical details about its hydrogen bonding network, which is dictated by the hydroxyl and amide functional groups, and how these interactions influence the crystal packing.
Table 1: Representative Crystal and Experimental Data Parameters for X-ray Crystallography This table represents typical parameters that would be determined in an X-ray diffraction experiment for a compound like this compound.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, triclinic) describing the symmetry of the unit cell. |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Radiation Source | The type of X-ray radiation used, typically MoKα. mdpi.com |
| Data Collection Method | The scan type used to collect diffraction data, such as ω-2θ scan. mdpi.com |
| Refinement Method | The computational method used to refine the structural model, often full-matrix least-squares. mdpi.com |
| Final R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. mdpi.com |
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination in Asymmetric Synthesis
When "this compound" is produced via an asymmetric synthesis, it is crucial to determine the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other. Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for this purpose.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive or negative peaks (known as Cotton effects), is unique to a specific enantiomer. The intensity of the CD signal is directly proportional to the concentration of the enantiomer, making it an excellent tool for quantitative analysis.
Research on similar chiral molecules, such as 3-hydroxy-2-methylbutanoic acid, has demonstrated that CD spectroscopy can be used to rapidly and accurately determine the enantiomeric excess. nih.gov In such methods, calibration curves are constructed by plotting the CD intensity at a specific wavelength against known ee values of prepared standards. nih.gov This allows for the determination of the ee of an unknown sample without the need for chiral chromatography. nih.gov Furthermore, advanced approaches may employ multivariate regression models trained on a series of CD spectra to predict the complete stereoisomeric composition of a sample. nih.gov
Table 2: Application of CD Spectroscopy for Enantiomeric Excess (ee) Determination
| Step | Description | Research Finding Example |
| 1. Sample Preparation | Solutions of the chiral analyte are prepared at various known enantiomeric excess values (e.g., from -100% to +100%). | For methyl-3-hydroxy-2-methylbutanoate, solutions with ee values of -100, -80, -60, -40, -20, 0, 20, 40, 60, 80, and 100% were prepared. nih.gov |
| 2. Spectral Acquisition | CD spectra are recorded for each standard solution, identifying characteristic Cotton effects. | Characteristic Cotton effects were observed at 270 nm for the analyte. nih.gov |
| 3. Calibration | A calibration curve is generated by plotting the CD signal intensity at a key wavelength against the enantiomeric excess. | Calibration curves can be constructed relating CD intensity to the ee of the analyte, with reported errors of ±3%. nih.gov |
| 4. Unknown Analysis | The CD spectrum of the unknown sample is measured, and its ee is determined by interpolating its signal intensity on the calibration curve. | This mix-and-measure approach is ideal for high-throughput screening (HTS) assays. nih.gov |
Advanced Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Purity Assessment and Reaction Monitoring
Advanced chromatographic techniques coupled with mass spectrometry are essential for the qualitative and quantitative analysis of "this compound." These methods are used to assess the purity of the final product and to monitor the progress of a chemical reaction by tracking the consumption of reactants and the formation of products over time.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for analyzing volatile and thermally stable compounds. nih.gov The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of a GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for identification. uit.no
For "this compound," GC-MS can be used to separate it from starting materials, byproducts, and residual solvents. By comparing the resulting mass spectrum to spectral libraries (e.g., Wiley, NIST), the identity of the compound and any impurities can be confirmed. phcogres.com Stable isotope dilution methods can be employed for precise quantification. nih.gov
Table 3: Typical GC-MS Parameters for Organic Compound Analysis
| Parameter | Value/Setting | Purpose |
| GC System | Agilent 8890 GC system or equivalent hpst.cz | Separates components of the sample mixture. |
| Column | e.g., Agilent J&W DB-5ms Ultra Inert hpst.cz | The stationary phase where separation occurs. |
| Carrier Gas | Helium or Hydrogen hpst.cz | Mobile phase that carries the sample through the column. |
| Inlet Temperature | Ramped or isothermal | Vaporizes the sample for injection onto the column. |
| Oven Program | Temperature ramp (e.g., 60°C to 280°C) | Controls the elution of compounds based on boiling point. |
| MS Detector | Triple Quadrupole or Single Quadrupole hpst.cz | Detects, ionizes, and fragments eluting compounds. |
| Ionization Mode | Electron Impact (EI) | A common, high-energy ionization method. nih.gov |
| Scan Mode | Full Scan or Single Ion Recording (SIR) uit.no | Full scan for identification; SIR for targeted quantification. |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is particularly suited for compounds that are non-volatile or thermally labile, which may include "this compound" or potential impurities. Separation is achieved in the liquid phase based on the analyte's affinity for the stationary and mobile phases. The eluent from the HPLC column is then introduced into the mass spectrometer for detection and identification. Ultra-performance liquid chromatography (UPLC) is a high-pressure variant that offers faster analysis times and better resolution. uit.no This technique is invaluable for real-time reaction monitoring, where small aliquots can be taken from a reaction mixture and analyzed directly to determine the concentration of reactants and products, allowing for precise control over reaction conditions and endpoint determination. uit.no
Applications of 3 Hydroxy N,n Dimethylbut 2 Enamide in Non Biological Chemical Sciences
3-Hydroxy-N,N-dimethylbut-2-enamide as a Versatile Synthon in Complex Molecule Synthesis
The dual functionality of the this compound/N,N-dimethylacetoacetamide tautomeric system makes it a valuable building block, or synthon, in organic synthesis for the construction of more complex molecular architectures, particularly heterocyclic compounds.
The keto-enol tautomerism of N,N-dimethylacetoacetamide provides reactive sites for condensation reactions, making it a key precursor for various heterocyclic systems.
Pyrimidines: The synthesis of pyrimidine (B1678525) rings often relies on the condensation of a 1,3-dicarbonyl compound with a species containing an N-C-N fragment, such as an amidine. In this context, N,N-dimethylacetoacetamide can serve as the three-carbon component. The general reaction involves the condensation of the dicarbonyl compound with amidines to form the pyrimidine core. While numerous methods exist for pyrimidine synthesis from various ketones and β-dicarbonyl compounds, the foundational approach remains a cornerstone of heterocyclic chemistry. nih.govchemicalbook.comresearchgate.net
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 1,3-Dicarbonyl Compound (e.g., N,N-Dimethylacetoacetamide) | Amidine | Substituted Pyrimidine | chemicalbook.com |
| Ketone | Amidine, N,N-Dimethylaminoethanol | Substituted Pyrimidine | nih.gov |
| Ketone | Ammonium Acetate, DMFDMA | Substituted Pyrimidine | nih.gov |
Pyrroles: Although the classic Paal-Knorr synthesis of pyrroles utilizes 1,4-dicarbonyl compounds, methodologies have been developed that employ 1,3-dicarbonyls like N,N-dimethylacetoacetamide as starting materials. One such advanced method involves the electro-oxidative intermolecular annulation of 1,3-dicarbonyl compounds with primary amines to yield polysubstituted pyrroles. acs.org This process avoids the need for metal catalysts or harsh reaction conditions. Another innovative approach is a one-pot, three-component catalytic synthesis where 1,3-dicarbonyls react with propargylic alcohols and primary amines to form fully substituted pyrroles. nih.gov Furthermore, 1,3-dicarbonyls can be reacted with 2-azido-1,1-dialkoxyethanes in a sequence involving an intermolecular Staudinger-aza-Wittig reaction to produce functionalized pyrroles. researchgate.net
Based on available scientific literature, the application of this compound or its tautomer, N,N-dimethylacetoacetamide, as a direct precursor for the synthesis of carbocyclic systems is not a widely documented area of research.
Role in Materials Science and Polymer Chemistry
The chemical properties of N,N-dimethylacetoacetamide allow it to be incorporated into material formulations, influencing the characteristics of the final products.
While not a monomer in the traditional sense of forming the primary repeating unit of a polymer chain, N,N-dimethylacetoacetamide (often supplied as an 80% solution, DMAA 80) is utilized as a co-promoter in the production of unsaturated polyester (B1180765) resins. chempoint.com In these formulations, it acts as a modifier that can lower the glass transition temperature (Tg) and reduce the viscosity of the resin. chempoint.com It also serves to accelerate the curing time of the polyester resin without adversely affecting the properties of the final cured material. chempoint.com Its low color makes it suitable for applications where aesthetics are important, such as in gel coats. chempoint.com
Ligands for Metal Complexes: Amide-containing molecules can function as ligands for metal ions, typically coordinating through the carbonyl oxygen atom. The related compound, N,N-dimethylacetamide, has been shown to form complexes with a variety of metals. osti.gov N,N-dimethylacetoacetamide itself is used in mechanistic studies of ketone reduction mediated by samarium(II) iodide, where it interacts with the metal complex. sigmaaldrich.com This indicates its potential to act as a ligand in organometallic chemistry, which can lead to the development of functional materials with specific catalytic or electronic properties.
Precursors for Chemical Vapor Deposition (CVD): There is currently a lack of scientific literature demonstrating the use of this compound or N,N-dimethylacetoacetamide as a precursor for chemical vapor deposition processes.
Contributions to Catalysis Research
This compound and its tautomer contribute to the field of catalysis primarily by participating in catalyzed reactions and serving as tools for mechanistic studies. The broader class of enamides is also a subject of significant interest in catalytic transformations.
N,N-dimethylacetoacetamide is utilized in studies focused on understanding reaction mechanisms, such as the reduction of ketones by samarium(II) iodide, providing insights into the role of additives in such catalytic systems. sigmaaldrich.com The closely related solvent, N,N-dimethylacetamide, is known to act as a medium and sometimes as a reagent or catalyst in various industrial reactions, including cyclizations and dehydrogenations. chemicalbook.com Furthermore, the enamide functional group, which is present in this compound, is a key substrate in modern catalytic reactions like the nickel-catalyzed asymmetric reductive hydroalkylation to produce chiral amines. While this research does not use this specific molecule, it highlights the catalytic relevance of the enamide scaffold.
Ligand Scaffold in Homogeneous Catalysis
While specific examples detailing the use of this compound as a primary ligand in widely-used catalytic systems are not extensively documented in prominent literature, the broader class of β-hydroxy enamides and related vinylogous amides are recognized for their potential in homogeneous catalysis. The bifunctional nature of these molecules, possessing both a hydroxyl group and an amide, allows them to act as bidentate ligands, forming stable chelate rings with metal centers. This chelation effect can enhance the stability and influence the reactivity of the catalytic species.
The coordination of the hydroxyl and amide moieties can create a well-defined steric and electronic environment around the metal, which is crucial for controlling the selectivity of catalytic transformations. For instance, in reactions such as cross-coupling and hydrogenation, the ligand architecture dictates the accessibility of the substrate to the metal center and can influence the stereochemical outcome of the reaction.
Precursor for Chiral Catalysts and Auxiliaries in Asymmetric Transformations
The development of chiral catalysts and auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the production of single-enantiomer drugs and fine chemicals. While direct applications of this compound as a chiral auxiliary are not widely reported, its structural motif is present in more complex and established chiral auxiliaries. For example, chiral auxiliaries derived from amino alcohols can be structurally related to β-hydroxy enamides. wikipedia.org
The general principle involves the temporary incorporation of a chiral molecule (the auxiliary) to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. The hydroxyl group in this compound offers a convenient handle for derivatization to introduce chirality. For instance, resolution of the racemic hydroxyl group or its enantioselective synthesis would yield a chiral version of the molecule. This chiral β-hydroxy enamide could then be employed to control the stereochemistry of various reactions, such as aldol (B89426) additions or Michael reactions.
The synthesis of chiral β-hydroxy acids can be achieved through the functionalization of unsaturated amides, highlighting the potential of this class of compounds in asymmetric synthesis. rsc.org
Development of Chemical Probes and Tools for Mechanistic Studies (excluding biological targets)
Chemical probes are small molecules used to study and manipulate chemical systems. The reactivity of the α,β-unsaturated amide system in this compound makes it a potential candidate for the development of such tools. The electrophilic nature of the double bond allows it to react with nucleophiles, which can be exploited to probe reaction mechanisms.
For instance, derivatives of this compound could be designed to incorporate reporter groups (e.g., fluorophores or spin labels). These tagged molecules could then be used to track the progress of a reaction or to identify and characterize reactive intermediates in a non-biological catalytic cycle. The specific reactivity of the enamide functionality can be tuned by modifying the substituents on the nitrogen and the carbon backbone, allowing for the development of probes with tailored properties.
Potential in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The ability of this compound to participate in hydrogen bonding through its hydroxyl and amide groups makes it a promising candidate for the construction of self-assembling systems.
Hydrogen bonds are directional and can lead to the formation of well-ordered, one-, two-, or three-dimensional structures. For example, the amide functionality is a well-known motif for forming strong hydrogen-bonded chains and sheets. The additional hydroxyl group in this compound provides another site for hydrogen bonding, potentially leading to more complex and robust supramolecular architectures. These self-assembled structures could find applications in materials science, for example, in the design of gels, liquid crystals, or porous materials. The study of how molecules like β-sheets interact through hydrogen bonding provides a framework for understanding the potential self-assembly of such amide-containing molecules. nih.govnih.gov
Future Directions and Emerging Research Avenues for 3 Hydroxy N,n Dimethylbut 2 Enamide
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
While the basic reactivity of 3-Hydroxy-N,N-dimethylbut-2-enamide is understood, there remains a vast, unexplored landscape of its chemical behavior. Future research will likely delve into uncovering novel reaction pathways and transformations. This includes investigating its participation in multicomponent reactions, cycloadditions, and cascade reactions, which could lead to the efficient synthesis of complex molecular architectures. A key aspect of this exploration will be understanding the interplay of the hydroxyl and enamide functionalities in directing reaction outcomes. For instance, the compound can undergo reactions with hydroxylamine, and the pH of the medium plays a crucial role in the reaction's progress. youtube.com
Development of Asymmetric Synthetic Strategies for Chiral Analogues
The development of methods for the asymmetric synthesis of chiral amines is a significant area of research, as a large percentage of drug candidates contain chiral amine functionality. yale.edu For this compound, the creation of chiral analogues through asymmetric synthesis is a particularly promising avenue. This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions, leading to the selective formation of one enantiomer over the other. The development of stereoselective synthetic routes is crucial for producing key intermediates for various applications. nih.gov For example, palladium-catalyzed hydroamidation of terminal alkynes has been shown to be a mild and efficient method for the stereoselective synthesis of Z-enamides. organic-chemistry.org The stereochemistry of these molecules is critical to their biological activity.
Integration with Flow Chemistry and Automated Synthesis Methodologies
The integration of synthetic processes with flow chemistry and automated systems offers numerous advantages, including improved reaction control, enhanced safety, and higher throughput. Future research will likely focus on adapting the synthesis of this compound and its derivatives to continuous-flow reactors. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purities. Mass spectrometry can be used for online reaction monitoring in these systems. rsc.org This methodology is scalable and can be used for preparative separation and pharmacokinetic studies. sielc.com
Advanced Theoretical Modeling for Predictive Chemistry and Reaction Design
Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. elixirpublishers.com For this compound, advanced theoretical modeling can provide deep insights into its electronic structure, reactivity, and reaction mechanisms. harvard.edu Density Functional Theory (DFT) calculations, for example, can be used to study decomposition mechanisms and the effects of substituents on the molecule's properties. mdpi.comresearchgate.net These computational studies can predict reaction outcomes, guide the design of new experiments, and accelerate the discovery of novel applications. By simulating reaction pathways and transition states, researchers can gain a better understanding of the factors that govern the compound's chemical behavior.
Novel Applications in Sustainable Chemistry and Energy-Related Materials
The principles of sustainable chemistry are increasingly guiding the development of new chemical processes and materials. Research into this compound is expected to explore its potential in sustainable applications. This could include its use as a building block for biodegradable polymers, as a component in environmentally benign solvents, or as a precursor for materials used in energy storage and conversion. The development of efficient, one-pot synthesis methods is a key aspect of this research. nih.gov
Research into Solid-State Reactivity and Properties
The solid-state behavior of this compound and its derivatives presents another exciting frontier for research. Investigations into its crystal structure have revealed a planar geometry stabilized by intramolecular hydrogen bonding. researchgate.net The study of Schiff base derivatives has shown that these compounds can exhibit interesting properties such as photochromism and thermochromism in the solid state. researchgate.net Understanding the solid-state reactivity, including topochemical reactions and solid-state transformations, could lead to the development of new materials with unique optical, electronic, or mechanical properties. Computational methods like Hirshfeld surface analysis can be used to study non-covalent interactions in the crystalline state. researchgate.netresearchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
